7-nitro-3-(phenylcarbonyl)-1,3,4-benzothiadiazepin-2(3H)-one
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Overview
Description
3-BENZOYL-7-NITRO-2,3-DIHYDRO-1,3,4-BENZOTHIADIAZEPIN-2-ONE is a heterocyclic compound belonging to the benzothiadiazepine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of benzoyl and nitro groups in its structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-7-NITRO-2,3-DIHYDRO-1,3,4-BENZOTHIADIAZEPIN-2-ONE typically involves the reaction of 2-sulfanylbenzohydrazide with 1,4-dithiane-2,5-diol. The reaction is carried out in methanol in the presence of a catalytic amount of sodium hydroxide at 25°C. This method yields the desired compound in a moderate yield of 55% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-BENZOYL-7-NITRO-2,3-DIHYDRO-1,3,4-BENZOTHIADIAZEPIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-BENZOYL-7-AMINO-2,3-DIHYDRO-1,3,4-BENZOTHIADIAZEPIN-2-ONE.
Reduction: Formation of 3-HYDROXY-7-NITRO-2,3-DIHYDRO-1,3,4-BENZOTHIADIAZEPIN-2-ONE.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-BENZOYL-7-NITRO-2,3-DIHYDRO-1,3,4-BENZOTHIADIAZEPIN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-BENZOYL-7-NITRO-2,3-DIHYDRO-1,3,4-BENZOTHIADIAZEPIN-2-ONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzoyl group can also participate in various biochemical pathways, leading to the modulation of biological activities.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Benzothiadiazepine: A parent compound with similar structural features.
2-(Sulfanylmethyl)-1,3,4-Benzothiadiazepin-5(2H)-one: A derivative with a sulfanylmethyl group.
Imidazole Derivatives: Compounds with similar heterocyclic structures and diverse biological activities.
Uniqueness
3-BENZOYL-7-NITRO-2,3-DIHYDRO-1,3,4-BENZOTHIADIAZEPIN-2-ONE is unique due to the presence of both benzoyl and nitro groups, which enhance its reactivity and potential for various chemical transformations. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H9N3O4S |
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Molecular Weight |
327.3 g/mol |
IUPAC Name |
3-benzoyl-7-nitro-1,3,4-benzothiadiazepin-2-one |
InChI |
InChI=1S/C15H9N3O4S/c19-14(10-4-2-1-3-5-10)17-15(20)23-13-7-6-12(18(21)22)8-11(13)9-16-17/h1-9H |
InChI Key |
PJWIPVJWGXWOJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=O)SC3=C(C=C(C=C3)[N+](=O)[O-])C=N2 |
Origin of Product |
United States |
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